REACTION_CXSMILES
|
[Na].C(O)C.[Cl:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11]C)=O.C(OC)(=O)[CH2:17][CH2:18][C:19]([O:21]C)=[O:20]>CCOCC>[Cl:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:11] |^1:0|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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C(CCC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CCOCC
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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the mixture was stirred for 5 minutes at room temperature
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Duration
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5 min
|
Type
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CONCENTRATION
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Details
|
The mixture was slowly concentrated on a rotary evaporator
|
Type
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CUSTOM
|
Details
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to yield a greenish paste which
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to a paste
|
Type
|
CUSTOM
|
Details
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quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)CCC(=O)O)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |